- Enzyme inhibitors and the use thereof, United States, , ,

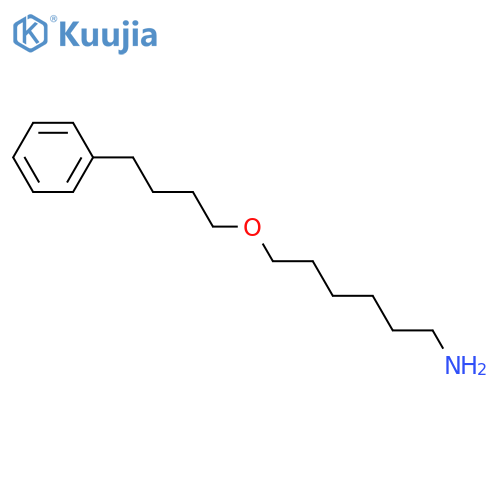

Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

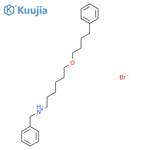

97664-58-9 structure

Nom du produit:6-(4-Phenylbutoxy)-1-hexanamine

Numéro CAS:97664-58-9

Le MF:C16H27NO

Mégawatts:249.391684770584

CID:750957

6-(4-Phenylbutoxy)-1-hexanamine Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Hexanamine, 6-(4-phenylbutoxy)-

- 6-(4-Phenylbutoxy)-1-hexanamine

- 6-(4-phenylbutoxy)hexan-1-amine

- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)

- D 2543

-

- Piscine à noyau: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2

- La clé Inchi: GNSOSZKMHANCMP-UHFFFAOYSA-N

- Sourire: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | P297920-250mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 250mg |

$ 476.00 | 2023-09-06 | ||

| TRC | P297920-500mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 500mg |

$849.00 | 2023-05-17 | ||

| TRC | P297920-1g |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 1g |

$1522.00 | 2023-05-17 | ||

| A2B Chem LLC | AX41003-100mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 100mg |

$333.00 | 2024-07-18 | ||

| TRC | P297920-100mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 100mg |

$ 221.00 | 2023-09-06 | ||

| A2B Chem LLC | AX41003-250mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 250mg |

$577.00 | 2024-07-18 |

6-(4-Phenylbutoxy)-1-hexanamine Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Référence

- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt

Référence

- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux

Référence

- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Méthode de production 7

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11

1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11

Référence

- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C

Référence

- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Méthode de production 9

Conditions de réaction

Référence

- Preparation of phenylethanolamines as drugs, Germany, , ,

Méthode de production 10

Conditions de réaction

Référence

- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31

Méthode de production 11

Conditions de réaction

1.1 Reagents: Sodium hydride

1.2 Catalysts: Tetrabutylammonium bromide

1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C

1.4 Reagents: Hydrogen Catalysts: Palladium

1.2 Catalysts: Tetrabutylammonium bromide

1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C

1.4 Reagents: Hydrogen Catalysts: Palladium

Référence

- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide

- Benzene, [4-[(6-azidohexyl)oxy]butyl]-

- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester

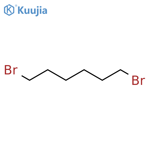

- 1,6-Dibromohexane

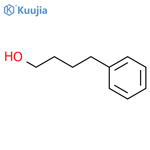

- 4-Phenyl-1-butanol

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

6-(4-Phenylbutoxy)-1-hexanamine Littérature connexe

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine) Produits connexes

- 2034536-59-7(5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine)

- 920367-03-9(1-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methoxybenzoyl)piperazine)

- 2172312-57-9(benzyl N-4-(chlorosulfonyl)-2-phenylbutylcarbamate)

- 19379-83-0(2-Propanoyl-1,2,3,4-tetrahydronaphthalen-1-one)

- 1361855-70-0(3-(Difluoromethyl)-2,4,6-trihydroxypyridine)

- 181296-58-2(1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine)

- 1804363-79-8(5-(Bromomethyl)-4-iodo-2-methyl-3-(trifluoromethoxy)pyridine)

- 2171257-27-3(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)propanamidoacetic acid)

- 2228370-12-3(tert-butyl N-2-amino-1-(4-chloro-2-methoxypyridin-3-yl)ethylcarbamate)

- 102582-93-4(2-((4-(Trifluoromethyl)phenyl)thio)acetic acid)

Fournisseurs recommandés

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shanghai Joy Biotech Ltd

Membre gold

Fournisseur de Chine

Lot

Shanghai Aoguang Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot